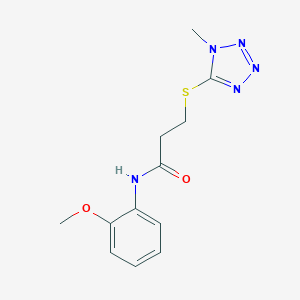![molecular formula C13H13N3O3S B270030 N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MOTA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. MOTA is a sulfonamide derivative and has been synthesized through a multistep process.
作用机制
The mechanism of action of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not yet fully understood. However, it has been proposed that N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess antibacterial, antifungal, and antitumor activities. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in lab experiments is its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
However, there are also limitations to using N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
未来方向
There are several future directions for research on N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. One direction is to further investigate its mechanism of action and determine its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another direction is to explore the potential of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a novel compound that has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as inhibiting the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties. Further studies are needed to determine the optimal dosage and potential side effects of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, as well as its mechanism of action and potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide involves a multistep process that begins with the reaction of 2-amino-5-methyl-1,3,4-oxadiazole with thionyl chloride to form 2-chloro-5-methyl-1,3,4-oxadiazole. The next step involves the reaction of 2-chloro-5-methyl-1,3,4-oxadiazole with 4-aminobenzenethiol to form 4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)aniline. This compound is then reacted with acetic anhydride to form N-(4-(2-chloro-5-methyl-1,3,4-oxadiazol-4-ylthio)phenyl)acetamide. Finally, the compound is treated with sodium sulfide to form N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
科学研究应用
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to possess antioxidant and anti-inflammatory properties.
属性
产品名称 |
N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC 名称 |
N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-8(17)14-11-5-3-10(4-6-11)12(18)7-20-13-16-15-9(2)19-13/h3-6H,7H2,1-2H3,(H,14,17) |
InChI 键 |
OOVIARXGJOAHDD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)
![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)